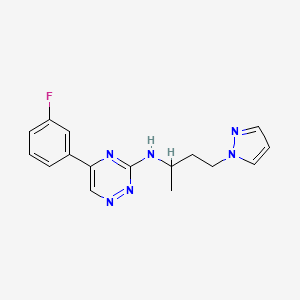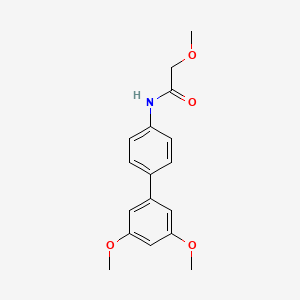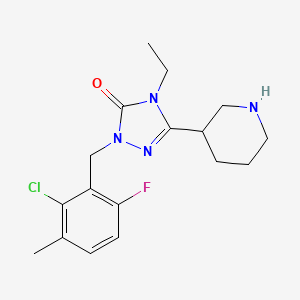![molecular formula C18H24ClFN2O2 B3794350 2-[(2-Chloro-6-fluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3794350.png)
2-[(2-Chloro-6-fluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
2-[(2-Chloro-6-fluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[45]decan-6-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-fluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the reaction of a suitable diamine with a ketone or aldehyde to form the spirocyclic structure. The reaction is usually carried out under acidic or basic conditions, depending on the reactivity of the starting materials.
Introduction of the 2-chloro-6-fluorophenyl group: This step involves the reaction of the spirocyclic intermediate with a chlorofluorobenzene derivative. The reaction is typically carried out under nucleophilic substitution conditions, using a suitable base such as sodium hydride or potassium carbonate.
Introduction of the 2-methoxyethyl group: This step involves the reaction of the intermediate with a methoxyethyl halide, such as methoxyethyl chloride or bromide. The reaction is typically carried out under basic conditions, using a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation helps to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-fluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are typically the corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from these reactions are typically the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines, thiols, or alkoxides. The major products formed from these reactions are typically the corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, basic conditions.
Scientific Research Applications
2-[(2-Chloro-6-fluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique spirocyclic structure allows for interactions with specific molecular targets, making it a promising candidate for drug development.
Materials Science: The compound has been explored for its potential use in the development of advanced materials, such as polymers and nanomaterials. Its unique structure and reactivity make it a valuable building block for the synthesis of novel materials with desirable properties.
Biological Research: The compound has been used as a tool in biological research to study the mechanisms of various biochemical processes. Its ability to interact with specific molecular targets makes it a valuable probe for investigating the function of proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(2-Chloro-6-fluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one can be compared with other similar spirocyclic compounds, such as:
2-[(2-Chlorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one: This compound lacks the fluorine atom, which can affect its reactivity and interactions with molecular targets.
2-[(2-Fluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one: This compound lacks the chlorine atom, which can also affect its reactivity and interactions with molecular targets.
2-[(2-Chloro-6-fluorophenyl)methyl]-7-(2-ethoxyethyl)-2,7-diazaspiro[4.5]decan-6-one: This compound has an ethoxyethyl group instead of a methoxyethyl group, which can affect its solubility and reactivity.
The presence of both chlorine and fluorine atoms in this compound makes it unique, as these atoms can significantly influence its chemical properties and interactions with molecular targets. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClFN2O2/c1-24-11-10-22-8-3-6-18(17(22)23)7-9-21(13-18)12-14-15(19)4-2-5-16(14)20/h2,4-5H,3,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZTUSCEQLVGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-fluorophenyl)-1-methylethyl]-1-(4-methylbenzoyl)piperidin-4-amine](/img/structure/B3794271.png)
![methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-methylglycinate](/img/structure/B3794273.png)
![1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol](/img/structure/B3794287.png)
![N-[2-(isopropylamino)-2-oxoethyl]-2-[(4-methylphenyl)amino]-2-phenylpropanamide](/img/structure/B3794302.png)
![N-methyl-N-[[1-(3-methylphenyl)pyrazol-4-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B3794306.png)
![1-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B3794309.png)

![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B3794323.png)

![2-{4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}nicotinonitrile](/img/structure/B3794334.png)
![N~2~,N~4~,N~4~,5-tetramethyl-N~2~-[3-(1-methyl-1H-pyrazol-4-yl)propyl]pyrimidine-2,4-diamine](/img/structure/B3794340.png)
![N-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine](/img/structure/B3794347.png)

![(3S,4S)-1-(benzenesulfonyl)-4-[1H-benzimidazol-2-ylmethyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B3794367.png)
